![molecular formula C11H14O2 B13028466 5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13028466.png)
5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine is a heterocyclic organic compound that belongs to the class of benzodioxines It is characterized by a benzene ring fused with a dioxine ring, with an isopropyl group attached to the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine can be achieved through several methods. One common approach involves the use of dialkyl carbonates as green reagents and solvents. For instance, 2,3-dihydrobenzo[b][1,4]dioxine can be prepared starting from commercially available 2-(2-hydroxyethoxy)phenol by employing dimethyl carbonate both as a reagent and reaction solvent in the presence of stoichiometric amounts of DBU, DABCO, or TBD .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the dioxine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or the dioxine moiety.
Aplicaciones Científicas De Investigación
5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as PARP1 inhibitors, which are important in cancer therapy.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a ligand in the study of receptor interactions, such as CB2-selective ligands.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. For instance, as a PARP1 inhibitor, the compound binds to the PARP1 enzyme, inhibiting its activity and thereby interfering with DNA repair processes in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: This compound is structurally similar and has been studied as a PARP1 inhibitor.
Naphthalene Derivatives: These compounds share a similar aromatic structure and have been explored as CB2-selective ligands.
Uniqueness
5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its physical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
5-propan-2-yl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-4-3-5-10-11(9)13-7-6-12-10/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
WCMUCRAERZQZLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C(=CC=C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


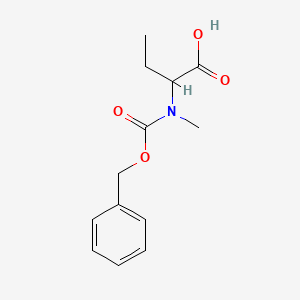



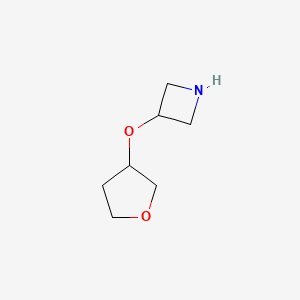
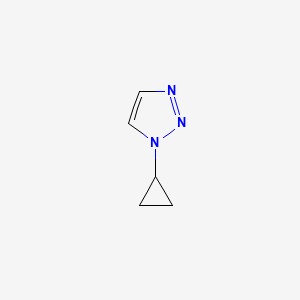


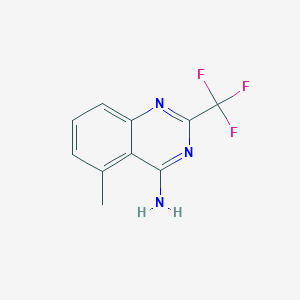


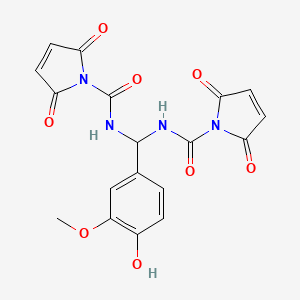
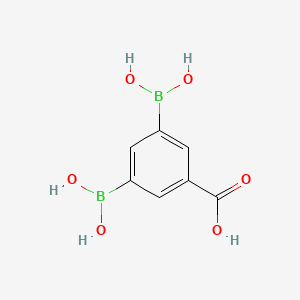
![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)
